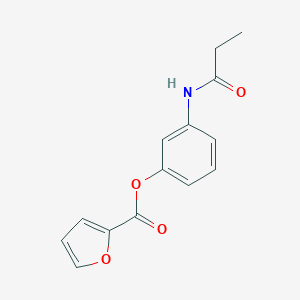
3-(Propionylamino)phenyl 2-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propionylamino)phenyl 2-furoate is a chemical compound that has attracted the attention of the scientific community due to its potential therapeutic applications. It belongs to the class of furoic acid derivatives and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
3-(Propionylamino)phenyl 2-furoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It also has antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, 3-(Propionylamino)phenyl 2-furoate has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. It has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用機序
The mechanism of action of 3-(Propionylamino)phenyl 2-furoate is not fully understood. However, it has been suggested that its anti-inflammatory properties are due to the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response by regulating the expression of pro-inflammatory cytokines. 3-(Propionylamino)phenyl 2-furoate has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Its antioxidant properties are due to the presence of a phenolic group in its structure, which can scavenge free radicals and reduce oxidative stress. Its anticancer properties are due to its ability to induce apoptosis and inhibit the proliferation of cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects
3-(Propionylamino)phenyl 2-furoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. It also reduces oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
In addition, 3-(Propionylamino)phenyl 2-furoate has been shown to induce apoptosis and inhibit the proliferation of cancer cells by regulating various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
実験室実験の利点と制限
One of the advantages of using 3-(Propionylamino)phenyl 2-furoate in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for drug development.
However, one of the limitations of using 3-(Propionylamino)phenyl 2-furoate in lab experiments is its low solubility in water. This can make it difficult to dissolve in cell culture media and may require the use of organic solvents, which can affect the biological activity of the compound.
将来の方向性
For research could focus on investigating its potential therapeutic applications in vivo, its mechanism of action, and developing more efficient synthesis methods.
合成法
The synthesis method of 3-(Propionylamino)phenyl 2-furoate involves the reaction of 3-aminoacetophenone with furoic acid in the presence of propionic anhydride and pyridine as a catalyst. The reaction proceeds at room temperature for 24 hours, and the resulting product is purified by recrystallization. The yield of the product is around 80%.
特性
製品名 |
3-(Propionylamino)phenyl 2-furoate |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC名 |
[3-(propanoylamino)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-2-13(16)15-10-5-3-6-11(9-10)19-14(17)12-7-4-8-18-12/h3-9H,2H2,1H3,(H,15,16) |
InChIキー |
NLMAKJLWNKLADK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |
正規SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



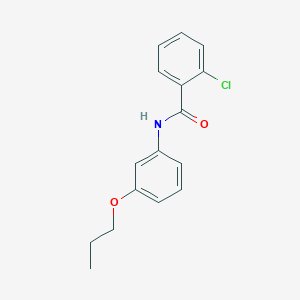
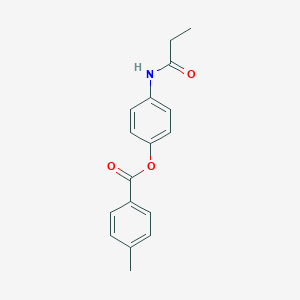
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)
![3-ethoxy-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268479.png)
![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)
![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)
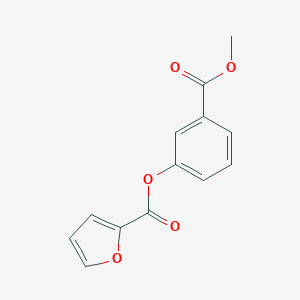
![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)
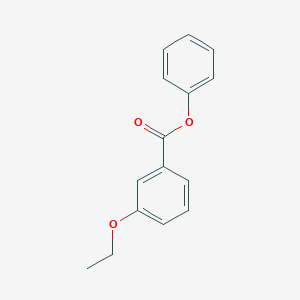
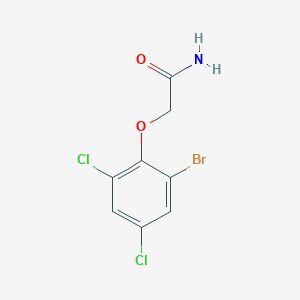
![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)
![3-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B268496.png)
![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)